2-(2-Aminoethyldithio)benzoic acid inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyldithio)benzoic acid inner salt is a chemical compound with the molecular formula C9H11NO2S2 and a molecular weight of 229.33 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to an aminoethyldithio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyldithio)benzoic acid inner salt can be achieved through a base-promoted aerobic cascade reaction. This method involves the formation of six new bonds in a one-pot procedure, making it an efficient and atom-economical approach . The reaction typically requires a base, such as sodium hydroxide, and is conducted under aerobic conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethyldithio)benzoic acid inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and dithio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the dithio group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyldithio)benzoic acid inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyldithio)benzoic acid inner salt involves its interaction with molecular targets through its functional groups. The amino and dithio groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity, protein function, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Aminoethylthio)benzoic acid
- 2-(2-Aminoethylsulfonyl)benzoic acid
- 2-(2-Aminoethylamino)benzoic acid
Uniqueness
2-(2-Aminoethyldithio)benzoic acid inner salt is unique due to its dithio linkage, which imparts distinct chemical reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .
Eigenschaften
CAS-Nummer |
1204-52-0 |
---|---|
Molekularformel |
C9H11NO2S2 |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
2-(2-azaniumylethyldisulfanyl)benzoate |
InChI |
InChI=1S/C9H11NO2S2/c10-5-6-13-14-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H,11,12) |
InChI-Schlüssel |
MDWMGDVMLUFHTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])SSCC[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.